molecular formula C9H11N3O2 B12220841 N-[(1R,2R)-2-hydroxycyclobutyl]pyrimidine-4-carboxamide

N-[(1R,2R)-2-hydroxycyclobutyl]pyrimidine-4-carboxamide

Cat. No.: B12220841
M. Wt: 193.20 g/mol
InChI Key: QYRHHKBWNBEBTK-HTRCEHHLSA-N
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Description

N-[(1R,2R)-2-hydroxycyclobutyl]pyrimidine-4-carboxamide is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R,2R)-2-hydroxycyclobutyl]pyrimidine-4-carboxamide typically involves the reaction of a cyclobutylamine derivative with a pyrimidine carboxylic acid derivative. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as methanol or ethanol. The reaction may also require the use of a base, such as sodium methoxide, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[(1R,2R)-2-hydroxycyclobutyl]pyrimidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(1R,2R)-2-hydroxycyclobutyl]pyrimidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1R,2R)-2-hydroxycyclobutyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as reduced inflammation or antiviral activity. The exact molecular pathways involved depend on the specific application and target enzyme .

Comparison with Similar Compounds

Similar Compounds

  • N-[(1R,2R)-2-methoxycyclobutyl]pyrimidine-4-carboxamide
  • N-[(1R,2R)-2-hydroxycyclobutyl]pyrimidine-5-carboxamide
  • N-[(1R,2R)-2-hydroxycyclobutyl]pyridine-4-carboxamide

Uniqueness

N-[(1R,2R)-2-hydroxycyclobutyl]pyrimidine-4-carboxamide is unique due to its specific structural features, such as the presence of a hydroxyl group on the cyclobutyl ring and the pyrimidine carboxamide moiety. These features contribute to its distinct chemical reactivity and potential biological activities compared to similar compounds .

Properties

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

N-[(1R,2R)-2-hydroxycyclobutyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C9H11N3O2/c13-8-2-1-6(8)12-9(14)7-3-4-10-5-11-7/h3-6,8,13H,1-2H2,(H,12,14)/t6-,8-/m1/s1

InChI Key

QYRHHKBWNBEBTK-HTRCEHHLSA-N

Isomeric SMILES

C1C[C@H]([C@@H]1NC(=O)C2=NC=NC=C2)O

Canonical SMILES

C1CC(C1NC(=O)C2=NC=NC=C2)O

Origin of Product

United States

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